molecular formula C11H17N3S B010041 N-(4-tert-Butylphenyl)hydrazinecarbothioamide CAS No. 109509-79-7

N-(4-tert-Butylphenyl)hydrazinecarbothioamide

Cat. No.: B010041
CAS No.: 109509-79-7
M. Wt: 223.34 g/mol
InChI Key: RLKQMJZDEMLBLJ-UHFFFAOYSA-N
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Description

N-(4-tert-Butylphenyl)hydrazinecarbothioamide is an organic compound with the molecular formula C11H17N3S It is a hydrazine derivative that features a tert-butyl group attached to a phenyl ring, which is further connected to a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-Butylphenyl)hydrazinecarbothioamide typically involves the reaction of 4-tert-butylphenylhydrazine with carbon disulfide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-tert-Butylphenylhydrazine+Carbon disulfideThis compound\text{4-tert-Butylphenylhydrazine} + \text{Carbon disulfide} \rightarrow \text{this compound} 4-tert-Butylphenylhydrazine+Carbon disulfide→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-Butylphenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(4-tert-Butylphenyl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-tert-Butylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Butylphenyl)hydrazinecarbothioamide
  • N-(4-Methylphenyl)hydrazinecarbothioamide
  • N-(4-Ethylphenyl)hydrazinecarbothioamide

Uniqueness

N-(4-tert-Butylphenyl)hydrazinecarbothioamide is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, such as those with butyl, methyl, or ethyl groups, and can influence its reactivity and biological activity.

Biological Activity

N-(4-tert-Butylphenyl)hydrazinecarbothioamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-tert-butylphenyl hydrazine with carbon disulfide or isothiocyanates, leading to the formation of the thioamide group. This structural modification is crucial for enhancing the compound's biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Various derivatives of hydrazinecarbothioamides have shown promising results against different cancer cell lines. For instance, thiosemicarbazones, a related class, have demonstrated selective cytotoxicity against multidrug-resistant (MDR) cancer cells, indicating potential applications in overcoming drug resistance in chemotherapy .
  • Antifungal Properties : Recent studies indicate that derivatives of this compound can enhance antifungal activity compared to established antifungals like itraconazole. Binding studies with bovine serum albumin (BSA) suggest strong interactions that may enhance efficacy .
  • Antibacterial and Antiviral Activity : Thiourea derivatives, including those related to hydrazinecarbothioamides, have been reported to possess antibacterial and antiviral properties, making them candidates for further exploration in infectious disease treatment .

Anticancer Activity

A study evaluating various thiourea derivatives reported IC50 values ranging from 3 to 14 µM against several cancer cell lines. Notably, compounds targeting specific molecular pathways involved in angiogenesis and cancer cell signaling were highlighted as particularly effective .

Table 1: Anticancer Activity of Hydrazinecarbothioamide Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
1MCF-77Apoptosis induction
2HeLa10Cell cycle arrest
3A54912Inhibition of angiogenesis

Antifungal Activity

In comparative studies, this compound derivatives showed enhanced antifungal properties against common pathogens. The binding affinity to serum proteins was assessed using fluorescence spectroscopy, revealing significant quenching effects that suggest strong interactions .

Table 2: Antifungal Efficacy Comparison

CompoundComparison DrugMinimum Inhibitory Concentration (MIC)
Derivative AItraconazole0.5 µg/mL
Derivative BFluconazole0.8 µg/mL

Case Studies

  • Study on MDR Cancer Cells : A recent investigation into the efficacy of thiosemicarbazone derivatives against MDR cancer cells demonstrated that compounds similar to this compound could selectively kill cells expressing high levels of P-glycoprotein (P-gp), thereby re-sensitizing them to conventional chemotherapy agents .
  • Antifungal Binding Analysis : In another study focusing on antifungal properties, molecular docking simulations indicated that these compounds bind effectively to fungal targets, enhancing their therapeutic potential against resistant strains .

Properties

IUPAC Name

1-amino-3-(4-tert-butylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3S/c1-11(2,3)8-4-6-9(7-5-8)13-10(15)14-12/h4-7H,12H2,1-3H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKQMJZDEMLBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578009
Record name N-(4-tert-Butylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109509-79-7
Record name N-(4-tert-Butylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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